molecular formula C10H16O4 B8104972 Tert-butyl 4-acetoxybut-2-enoate

Tert-butyl 4-acetoxybut-2-enoate

Cat. No.: B8104972
M. Wt: 200.23 g/mol
InChI Key: LNLNELDBRUUZHS-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetoxybut-2-enoate is an organic compound with the molecular formula C10H16O4 It is a derivative of butenoic acid, featuring a tert-butyl ester group and an acetoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-acetoxybut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybut-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the acetylation of tert-butyl 4-hydroxybut-2-enoate using acetic anhydride and a base such as pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetoxybut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 4-acetoxybut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research explores its potential in drug development and as an intermediate in pharmaceutical synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetoxybut-2-enoate involves its reactivity with various nucleophiles and electrophiles. The acetoxy group can be readily displaced in substitution reactions, while the double bond in the butenoate moiety can participate in addition reactions. These interactions are facilitated by the electron-donating effects of the tert-butyl group, which stabilizes reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxybut-2-enoate
  • Tert-butyl 4-methoxybut-2-enoate
  • Tert-butyl 4-chlorobut-2-enoate

Uniqueness

Tert-butyl 4-acetoxybut-2-enoate is unique due to its combination of the tert-butyl ester and acetoxy functional groups. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-acetyloxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-8(11)13-7-5-6-9(12)14-10(2,3)4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLNELDBRUUZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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